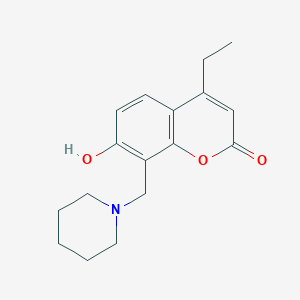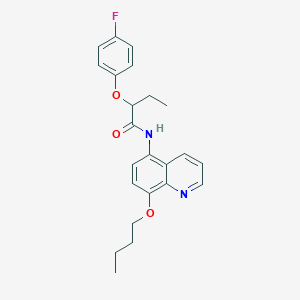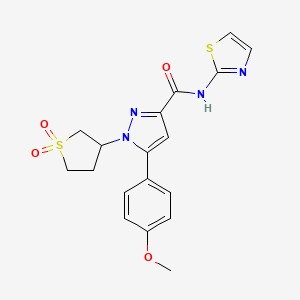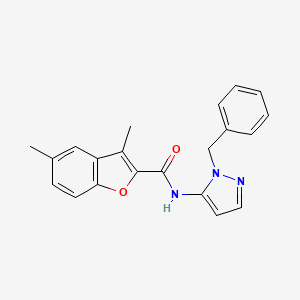
4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chromenone core with an ethyl group at position 4, a hydroxy group at position 7, and a piperidin-1-ylmethyl group at position 8.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable chromenone precursor.
Ethylation: Introduction of the ethyl group at position 4 using ethyl halides under basic conditions.
Hydroxylation: Introduction of the hydroxy group at position 7 through selective oxidation reactions.
Piperidinylmethylation: Introduction of the piperidin-1-ylmethyl group at position 8 using piperidine and formaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group at position 7 can undergo oxidation to form a ketone.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The piperidin-1-ylmethyl group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of various substituted chromenone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxy group at position 7 and the piperidin-1-ylmethyl group at position 8 play crucial roles in binding to enzymes or receptors, modulating their activity. The chromenone core may interact with DNA or proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-ethyl-7-hydroxy-2H-chromen-2-one: Lacks the piperidin-1-ylmethyl group.
7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the ethyl group at position 4.
4-ethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the hydroxy group at position 7.
Uniqueness
4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to the combination of its substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C17H21NO3 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C17H21NO3/c1-2-12-10-16(20)21-17-13(12)6-7-15(19)14(17)11-18-8-4-3-5-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3 |
Clave InChI |
XGIFIDQTIRRDOP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11313367.png)
![N-(1-Benzylpiperidin-4-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11313372.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide](/img/structure/B11313380.png)
![N-(4-methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313382.png)
![N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11313383.png)

![6-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313394.png)

![2-(4-tert-butylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11313404.png)
![7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11313409.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313413.png)
![5,6-dichloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11313444.png)
![1-(4-Ethylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11313445.png)
